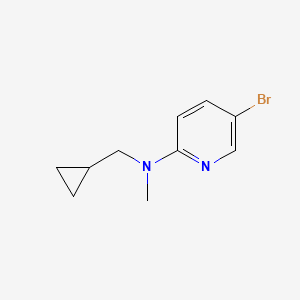![molecular formula C11H13NO4 B7587945 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid, also known as HAPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HAPA is a non-proteinogenic amino acid that contains a hydroxyl group and an acetyl group attached to the phenyl ring. The compound is synthesized through a series of chemical reactions and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid is a non-proteinogenic amino acid that can be incorporated into peptides and proteins through solid-phase peptide synthesis. The incorporation of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid can lead to changes in the conformation and stability of the resulting peptide or protein. 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has also been shown to act as a competitive inhibitor of enzymes that catalyze the hydrolysis of peptides.
Biochemical and Physiological Effects:
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has been shown to have a range of biochemical and physiological effects. The compound has been reported to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has several advantages for use in lab experiments, including its ease of synthesis and incorporation into peptides and proteins. However, the compound has limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid. One area of interest is the development of new methods for the synthesis of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid and its derivatives. Another area of research is the exploration of the potential therapeutic applications of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid and its derivatives in the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid and its effects on biological systems.
Synthesis Methods
The synthesis of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid involves the reaction of 3-aminopropanoic acid with 3-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then acetylated to form 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid. The reaction mechanism involves the formation of an imine intermediate, which is then reduced to form the final product.
Scientific Research Applications
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has been studied for its potential applications in various fields, including drug discovery, peptide synthesis, and bioconjugation. The compound has been used as a building block for the synthesis of peptides and proteins with improved stability and activity. 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has also been used as a substrate for enzymes and as a ligand for protein binding studies.
properties
IUPAC Name |
3-[[2-(3-hydroxyphenyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9-3-1-2-8(6-9)7-10(14)12-5-4-11(15)16/h1-3,6,13H,4-5,7H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJZMRYUELWMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)


![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)



![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)